trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one
Description
trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one is a bicyclic lactone featuring a chlorine atom at the trans-configuration on the dihydrofuran ring and a phenyl substituent at the 5-position. Its molecular formula is C₁₀H₉ClO₂ (molecular weight: 196.63 g/mol). Key physical properties include a density of 1.28 g/cm³, a boiling point of 368.9°C, and a refractive index of 1.564 .
Properties
CAS No. |
72406-99-6 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(3R,5S)-3-chloro-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
InChI Key |
PPTAMHXAGMBIQQ-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Analogues
(a) cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one
- Molecular Formula : C₁₀H₉ClO₂ (identical to trans-isomer)
- Key Differences :
- Applications : Used in asymmetric synthesis due to its rigid cis-conformation.
(b) cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
- Molecular Formula : C₁₁H₁₁ClO₂
- Key Differences: Additional methyl group at C3 increases steric hindrance, reducing nucleophilic substitution rates. Lower solubility in polar solvents compared to non-methylated analogues .
Substituent Variations on the Furanone Core
(a) 5-(4-Bromophenyl)-4-ethyldihydrofuran-2(3H)-one (cis)
- Molecular Formula : C₁₂H₁₃BrO₂
- Key Differences :
(b) 5-(3-Fluorophenyl)-3-acetyldihydrofuran-2(3H)-one
Alkyl-Substituted Analogues
(a) 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one
- Molecular Formula : C₁₂H₂₂O₂
- Key Differences :
(b) dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one
Halogenated Derivatives
(a) 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one
- Molecular Formula : C₁₀H₁₆Cl₂O₂
- Key Differences: Dichloro substitution at C3 increases electrophilicity, favoring elimination reactions. Hexyl chain enhances solubility in non-polar solvents .
(b) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones
- Molecular Formula : Variable (e.g., C₁₀H₈ClN₂O)
- Key Differences: Pyridazinone core replaces the furanone ring, altering hydrogen-bonding capacity. Broader pharmacological applications due to nitrogen heteroatoms .
Comparative Data Table
Research Findings and Trends
- Stereochemical Impact : trans-Isomers generally exhibit higher thermal stability, while cis-Isomers are preferred in stereoselective catalysis .
- Substituent Effects : Halogens (Cl, Br) enhance reactivity for cross-coupling, whereas alkyl chains improve bioavailability .
- Emerging Applications : Fluorinated derivatives are gaining traction in PET imaging and CNS drug development due to enhanced blood-brain barrier penetration .
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